
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide, also known as TXM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of xanthene derivatives, which have been widely studied for their biological activities.
作用機序
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has also been shown to decrease oxidative stress and increase antioxidant enzyme activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been found to modulate various biochemical and physiological pathways in the body. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has also been shown to inhibit the expression of genes involved in inflammation and apoptosis.
実験室実験の利点と制限
One of the advantages of using N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity.
将来の方向性
There are several potential future directions for research on N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the mechanism of action of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in these conditions and to determine its efficacy and safety.
Another area of interest is the potential use of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in cancer therapy. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been shown to exhibit antitumor activity in various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment.
Overall, N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its pharmacological properties and to determine its clinical efficacy and safety.
合成法
The synthesis of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with hydrazine hydrate to yield the final compound. This method has been optimized to obtain high yields and purity of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide.
科学的研究の応用
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor activities. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has also been shown to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15(18-16-19-17-9-22-16)14-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)14/h1-9,14H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWDSDDQKPVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
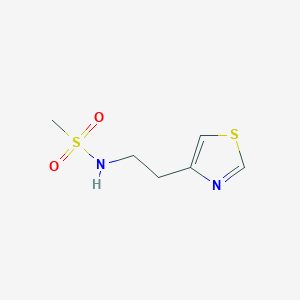
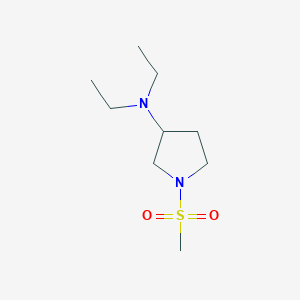
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
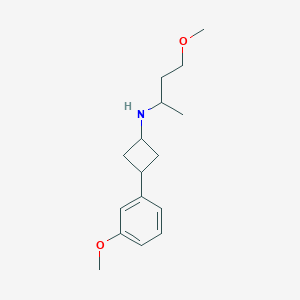
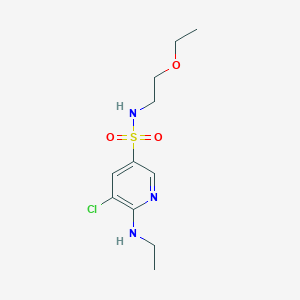

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)

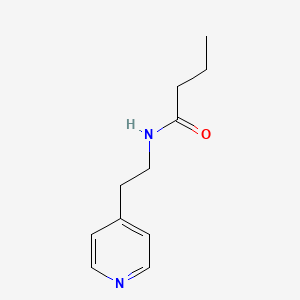
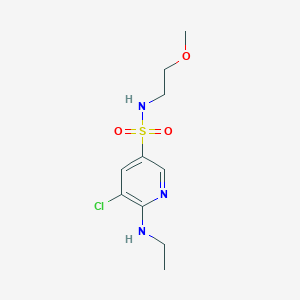
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)